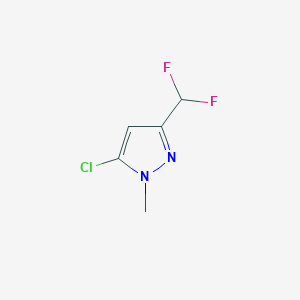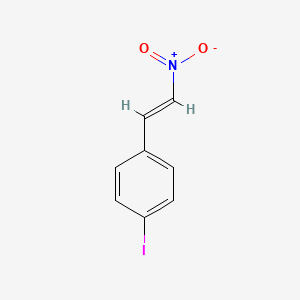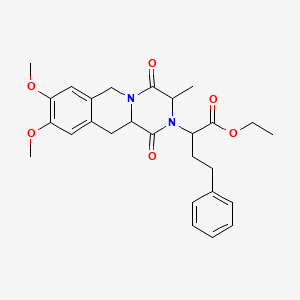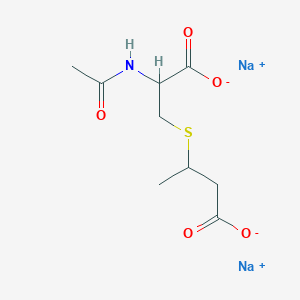
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol is a complex organic compound that belongs to the class of inositol derivatives. Inositol is a carbohydrate, often considered a part of the vitamin B complex, and plays a crucial role in cellular processes. This specific derivative is characterized by the presence of protective groups such as isopropylidene, phenylmethyl, and triphenylmethyl, which are used to protect the hydroxyl groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol typically involves multiple steps, starting from myo-inositol. The process includes the selective protection of hydroxyl groups using various protecting groups. The isopropylidene group is introduced to protect the 4 and 5 positions, while the phenylmethyl groups protect the 3 and 6 positions. The triphenylmethyl group is used to protect the 1 position. These steps require specific reagents and conditions, such as acidic or basic catalysts, and controlled temperatures to ensure selective protection.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield inositol derivatives with additional hydroxyl or carbonyl groups, while reduction may result in the removal of protective groups to yield free hydroxyl groups.
科学的研究の応用
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex inositol derivatives and other organic compounds.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving inositol phosphates and phosphoinositides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating cellular processes and its potential as a drug delivery agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol involves its interaction with specific molecular targets and pathways. In cellular signaling, it may act as a precursor to inositol phosphates, which are crucial secondary messengers in various signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
4,5-O-(1-Methylethylidene)-β-D-fructopyranose: Another carbohydrate derivative with protective groups, used in similar synthetic applications.
1,2,3,4,5,6-Hexa-O-benzyl-myo-inositol: A fully benzylated inositol derivative used in organic synthesis.
Uniqueness
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol is unique due to its specific pattern of protective groups, which allows for selective reactions at different positions on the inositol ring. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in studying inositol-related biochemical pathways.
特性
分子式 |
C42H42O6 |
|---|---|
分子量 |
642.8 g/mol |
IUPAC名 |
2,2-dimethyl-4,7-bis(phenylmethoxy)-6-trityloxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C42H42O6/c1-41(2)46-39-36(44-28-30-18-8-3-9-19-30)35(43)37(38(40(39)47-41)45-29-31-20-10-4-11-21-31)48-42(32-22-12-5-13-23-32,33-24-14-6-15-25-33)34-26-16-7-17-27-34/h3-27,35-40,43H,28-29H2,1-2H3 |
InChIキー |
JNIBXLVXNSFJDK-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)
![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)

